3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,3,4-trimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-6-9(16)15(5-4-10(17)18)12-11(7)8(2)14(3)13-12/h6H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKYZPZUXJANOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C(=C12)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Pharmacological Properties
Recent studies have demonstrated that pyrazolo[3,4-b]pyridines exhibit a range of pharmacological activities including:
- Anti-inflammatory : Compounds in this class have shown significant anti-inflammatory effects in various models.
- Antitumor : Some derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial : Certain pyrazolo compounds possess antimicrobial properties against various pathogens.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signal Transduction Pathways : It can affect pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that pyrazolo compounds can intercalate with DNA, affecting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Anti-inflammatory Activity :
- Antitumor Effects :
- Antimicrobial Properties :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular data, and research highlights:
Substituent Effects on Physicochemical Properties
- Fluorinated Derivatives : Compounds with difluoromethyl (CF₂H) or trifluoromethyl (CF₃) groups exhibit increased lipophilicity and metabolic stability, making them suitable for drug development .
- Alkyl Chains : Longer alkyl chains (e.g., propyl, butyl) enhance membrane permeability but may reduce aqueous solubility .
- Methyl vs. Aryl Groups : Methyl substituents (e.g., 2,3,4-trimethyl in the target compound) likely improve steric shielding, whereas aryl groups (e.g., phenylpropanamide in ) enable π-π interactions in biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid, and how can reaction yields be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving cyclization of pyrazole precursors followed by functionalization of the pyridinone core. Key steps include:
- Condensation of methyl-substituted pyrazole derivatives with β-keto esters under acidic conditions.
- Carbodiimide-mediated coupling (e.g., DCC/DMAP) to introduce the propanoic acid moiety .
- Optimization : Use design of experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., response surface methodology) identifies optimal conditions while minimizing trials .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- NMR : , , and 2D-COSY/HMBC to resolve methyl group positions and fused-ring connectivity.
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What are the critical physical-chemical properties (e.g., pKa, solubility) influencing its bioactivity?
- Determination :
- pKa : Potentiometric titration or computational prediction (e.g., MarvinSketch) to assess ionization states affecting membrane permeability .
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO for in vitro assays. Low aqueous solubility may necessitate formulation with cyclodextrins .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?
- Approach :
- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) structures of target enzymes to identify binding poses.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC) and SPR-based binding kinetics .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Troubleshooting :
- Assay standardization : Control variables like cell line passage number, serum concentration, and ATP levels in kinase assays.
- Orthogonal assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
- Data analysis : Apply multivariate regression to identify confounding factors (e.g., solvent effects, impurities) .
Q. How can the compound’s metabolic stability and CYP450 inhibition potential be evaluated for drug development?
- Methods :
- Liver microsome assays : Incubate with NADPH to measure half-life (t) and intrinsic clearance.
- CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) assess inhibition of isoforms 3A4/2D6 .
Q. What role does the propanoic acid substituent play in modulating pharmacokinetic properties?
- Structure-activity relationship (SAR) :
- Carboxylic acid bioisosteres : Replace with tetrazoles or sulfonamides to improve oral bioavailability.
- LogP adjustment : Introduce hydrophilic groups (e.g., PEG linkers) to balance solubility and membrane penetration .
Methodological Resources
- Synthetic Protocols : Refer to multi-step heterocyclic synthesis guidelines in and .
- Data Analysis : Utilize DoE frameworks () and ICReDD’s computational-experimental feedback loop ().
- Safety : Adhere to protocols in for handling reactive intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
